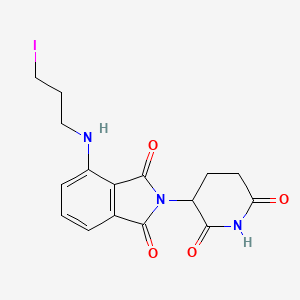
Pomalidomide-C3-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-C3-I is a derivative of pomalidomide, which is an immunomodulatory imide drug (IMiD). Pomalidomide is a third-generation IMiD derived from thalidomide and is primarily used in the treatment of multiple myeloma, a type of blood cancer . This compound retains the core structure of pomalidomide but includes additional modifications that may enhance its therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives, including Pomalidomide-C3-I, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to yield pomalidomide. The synthesis can be optimized to improve yield and purity, making it feasible for large-scale production .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow synthesis techniques. This method allows for the reliable and robust production of the compound, meeting the high demand for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-C3-I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of pomalidomide .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-C3-I has a wide range of scientific research applications:
Wirkmechanismus
Pomalidomide-C3-I exerts its effects through multiple mechanisms:
Immunomodulation: It enhances T cell and natural killer cell-mediated immunity, which helps in targeting and destroying cancer cells.
Antineoplastic Activity: It inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Protein Degradation: It binds to the E3 ligase cereblon, redirecting its activity towards the degradation of specific proteins involved in cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Uniqueness
Pomalidomide-C3-I is more potent than both thalidomide and lenalidomide. It is effective in cases where patients have developed resistance to lenalidomide, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
Eigenschaften
Molekularformel |
C16H16IN3O4 |
|---|---|
Molekulargewicht |
441.22 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-(3-iodopropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16IN3O4/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22/h1,3-4,11,18H,2,5-8H2,(H,19,21,22) |
InChI-Schlüssel |
QGIVOQPVTLJXRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



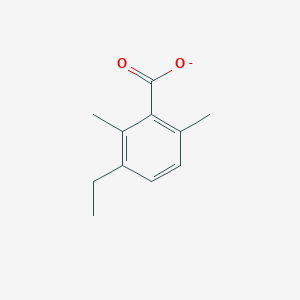
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
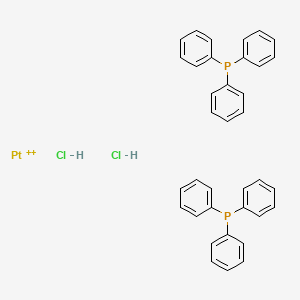
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
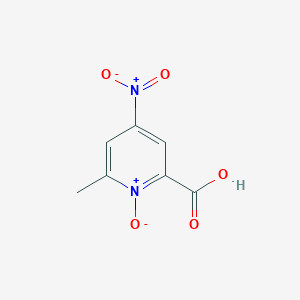


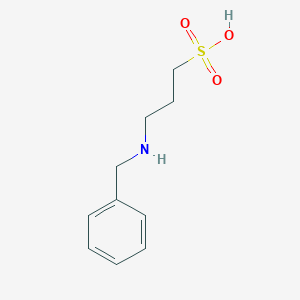

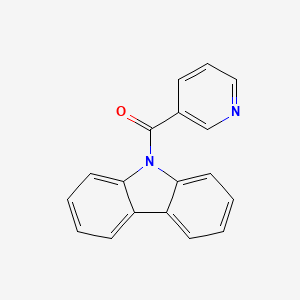
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

